(R)-benzyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate
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Overview
Description
®-benzyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-benzyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a four-component coupling reaction involving 1,3-dicarbonyl compounds, amines, aromatic aldehydes, and nitroalkanes.
Introduction of the Mercaptoethyl Group: The mercaptoethyl group can be introduced through a substitution reaction using a suitable thiol reagent.
Benzylation: The final step involves the benzylation of the pyrrolidine ring, which can be achieved using benzyl bromide in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of ®-benzyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The mercaptoethyl group can undergo oxidation to form disulfides or sulfoxides.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be employed in substitution reactions.
Major Products
Oxidation: Disulfides, sulfoxides, or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
®-benzyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate is used as a building block in organic synthesis
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with metal ions makes it useful in metalloprotein studies.
Medicine
The compound has potential applications in medicinal chemistry as a scaffold for the development of new drugs. Its pyrrolidine ring is a common motif in many bioactive molecules, including antiviral and anticancer agents.
Industry
In the industrial sector, ®-benzyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-benzyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes by forming stable complexes with their active sites. The mercaptoethyl group can also participate in redox reactions, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds contain both pyrrole and pyrazine rings and exhibit various biological activities, including antimicrobial and antitumor properties.
Pyridine and Pyrrole: These aromatic heterocycles share structural similarities with pyrrolidine and are used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
®-benzyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate is unique due to its combination of a benzyl group, a mercaptoethyl group, and a pyrrolidine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C14H19NO2S |
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Molecular Weight |
265.37 g/mol |
IUPAC Name |
benzyl (3R)-3-(2-sulfanylethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H19NO2S/c16-14(15-8-6-12(10-15)7-9-18)17-11-13-4-2-1-3-5-13/h1-5,12,18H,6-11H2/t12-/m1/s1 |
InChI Key |
AUMZCBBCNIKLJN-GFCCVEGCSA-N |
Isomeric SMILES |
C1CN(C[C@H]1CCS)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CN(CC1CCS)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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